Cas no 949202-10-2 (N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide)

N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a specialized chemical compound featuring a dichlorophenyl moiety linked to a substituted pyrimidine core via a propanamide bridge. Its structure combines a dichlorinated aromatic ring with a dimethylated and methylsulfanyl-functionalized pyrimidine, suggesting potential utility in agrochemical or pharmaceutical applications. The dichlorophenyl group may enhance binding affinity in target interactions, while the pyrimidine scaffold offers stability and tunable reactivity. The methylsulfanyl substituent could influence electronic properties or metabolic behavior. This compound’s modular design allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its precise applications depend on functional evaluations, but its structural features indicate relevance in biologically active molecule development.
N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide structure
949202-10-2 structure
Product Name:N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
CAS No:949202-10-2
MF:C16H17Cl2N3OS
MW:370.296680212021
CID:6416178
PubChem ID:9041938
Update Time:2025-05-19

N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Chemical and Physical Properties

Names and Identifiers

    • Z90710963
    • AKOS034681756
    • N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide
    • AB00786581-01
    • EN300-26588683
    • 949202-10-2
    • Inchi: 1S/C16H17Cl2N3OS/c1-9-12(10(2)20-16(19-9)23-3)5-7-15(22)21-11-4-6-13(17)14(18)8-11/h4,6,8H,5,7H2,1-3H3,(H,21,22)
    • InChI Key: LIUIMUMDFOKPKB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(CCC1=C(C)N=C(N=C1C)SC)=O)Cl

Computed Properties

  • Exact Mass: 369.0469387g/mol
  • Monoisotopic Mass: 369.0469387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 80.2Ų

N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26588683-0.05g
949202-10-2 90%
0.05g
$212.0 2023-09-13

N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Related Literature

Additional information on N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide

Introduction to N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide (CAS No. 949202-10-2)

N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is a significant compound in the field of pharmaceutical chemistry, characterized by its complex and highly specific molecular structure. This compound, identified by the CAS number 949202-10-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The intricate arrangement of its substituents, including the 3,4-dichlorophenyl moiety and the 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl group, suggests a unique interaction profile that could be exploited for medicinal purposes.

The molecular architecture of N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide is of particular interest due to its potential to modulate biological pathways. The presence of chlorine atoms in the 3,4-dichlorophenyl group enhances electrophilicity, making it a versatile scaffold for further chemical modifications. This feature is particularly valuable in drug design, where precise control over reactivity and binding affinity is crucial.

In recent years, there has been a growing interest in pyrimidine derivatives as pharmacological agents. The 4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl moiety in this compound contributes to its unique pharmacokinetic properties. Pyrimidine-based compounds are well-known for their role in various biological processes, including DNA synthesis and repair. The specific substitution pattern in this molecule may enhance its ability to interact with biological targets, making it a promising candidate for further investigation.

The synthesis of N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to access this complex structure with increasing efficiency. Modern methodologies such as transition-metal-catalyzed cross-coupling reactions have significantly improved the accessibility of such heterocyclic compounds.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique structural features make it an attractive candidate for research in materials science and agrochemicals. For instance, the electron-withdrawing nature of the 3,4-dichlorophenyl group could be leveraged to develop novel polymers or ligands for metal complexes. Additionally, the presence of sulfur and nitrogen heteroatoms provides opportunities for designing molecules with enhanced bioactivity.

Evidence from recent studies suggests that derivatives of pyrimidine have significant therapeutic potential. For example, modifications in the position and type of substituents can alter the pharmacological properties of these compounds. The specific arrangement in N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide may confer advantages such as improved solubility or reduced toxicity compared to simpler pyrimidine derivatives.

The compound's interaction with biological targets remains an area of active investigation. Computational modeling and experimental techniques are being employed to elucidate its binding mechanism. These studies aim to provide insights into how this molecule interacts with enzymes and receptors at the molecular level. Such information is critical for designing next-generation drugs with enhanced efficacy and selectivity.

The development of novel pharmaceutical agents often involves a multidisciplinary approach. Chemists collaborate with biologists and pharmacologists to identify promising candidates and optimize their properties. N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide exemplifies this collaborative effort. Its synthesis requires expertise in organic chemistry, while its evaluation necessitates knowledge in biochemistry and pharmacology.

The regulatory landscape for new drug development also plays a crucial role in determining the commercial viability of compounds like N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide. Ensuring compliance with safety and efficacy standards is essential before moving into clinical trials and subsequent market approval processes. This rigorous evaluation ensures that patients receive treatments that are both effective and safe.

In conclusion, N-(3,4-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide represents a fascinating example of how structural complexity can lead to novel pharmacological properties. Its potential applications in medicine and beyond make it a valuable subject for further research. As our understanding of biological systems continues to evolve, compounds like this will undoubtedly play a significant role in shaping future therapeutic strategies.

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